molecular formula C21H15N5O2 B5310143 2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile

2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile

Cat. No. B5310143
M. Wt: 369.4 g/mol
InChI Key: DWMWUWHKBDVPKW-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is known for its unique chemical structure, which makes it a valuable tool for investigating various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile is not fully understood. However, it is believed to interact with specific biomolecules, such as enzymes and receptors, and modulate their activity.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile can have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase. It has also been shown to bind to specific receptors, such as the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile for lab experiments is its ability to selectively interact with specific biomolecules. This makes it a valuable tool for investigating various biochemical and physiological processes. However, one limitation is that the compound can be difficult to synthesize, which can limit its availability for research.

Future Directions

There are several potential future directions for research involving 2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile. One area of interest is the development of new synthetic methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential applications in drug discovery and development. Finally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biomolecules.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile involves several steps. The first step involves the condensation of 2-aminobenzimidazole with 2-nitrobenzaldehyde to form a Schiff base. This is followed by the addition of pyrrole-2-carboxaldehyde and acrylonitrile, which results in the formation of the final product.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-3-[1-(2-nitrobenzyl)-1H-pyrrol-2-yl]acrylonitrile has been used extensively in scientific research. It has been shown to have a wide range of applications, including the study of enzyme kinetics, protein-protein interactions, and receptor-ligand binding.

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2/c22-13-16(21-23-18-8-2-3-9-19(18)24-21)12-17-7-5-11-25(17)14-15-6-1-4-10-20(15)26(27)28/h1-12H,14H2,(H,23,24)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMWUWHKBDVPKW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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